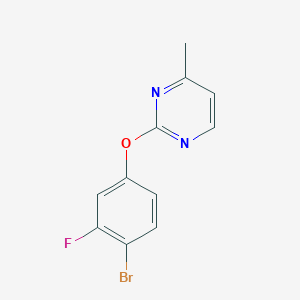
2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine
Descripción general
Descripción
2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine, or 2-(4-BrF-3-F-P)-4-MP, is a synthetic molecule that is used in a variety of scientific research applications. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology. This molecule is a part of a larger family of molecules known as pyrimidines, which are known for their ability to interact with a variety of biological systems. The purpose of
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine is involved in various chemical reactions and synthesis processes. Studies have shown its utility in the formation of 2,4-diamino derivatives and in cine-substitutions producing 4-amino derivatives. It also participates in ring transformations yielding 6-substituted 2-methylpyrimidines by fission of the 3,4-carbon bond. These reactions are crucial for creating specific molecular structures used in different scientific applications (Streef & Hertog, 2010).
Synthesis of Fluoropyrimidines
In the synthesis of fluoropyrimidines, 2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine serves as a vital component. The diazotization of corresponding aminopyrimidines in fluoroboric acid produces fluoropyrimidine derivatives, which have significant implications in pharmaceutical and chemical research (Brown & Waring, 1974).
Antibacterial Agents Synthesis
Research has shown the use of this compound in synthesizing 2,4-diamino-5-benzylpyrimidines and analogs, which are considered as potential antibacterial agents. These compounds are synthesized through electrophilic substitution, highlighting the versatility of 2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine in medicinal chemistry (Rauckman & Roth, 1980).
Propiedades
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c1-7-4-5-14-11(15-7)16-8-2-3-9(12)10(13)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCWTPRBCGTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



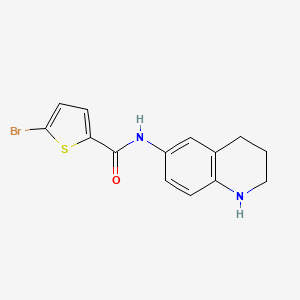
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
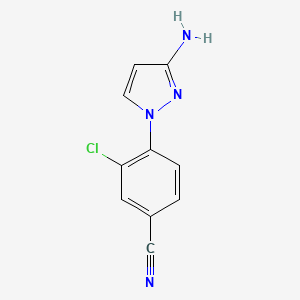
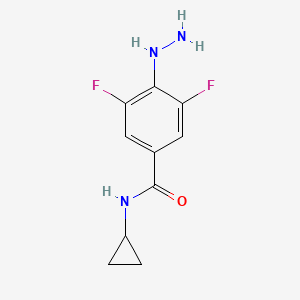
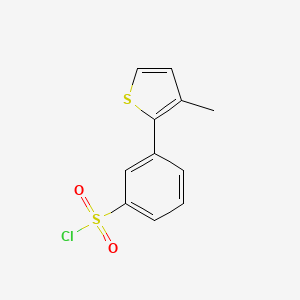
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
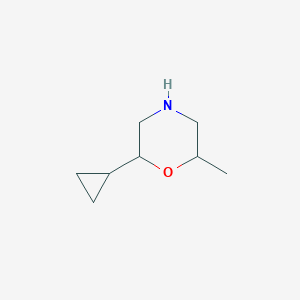
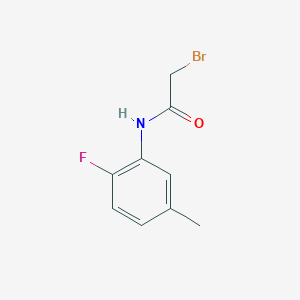
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
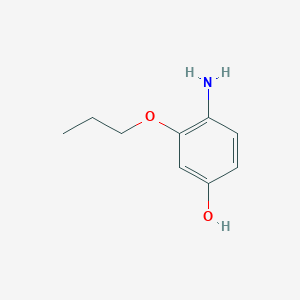
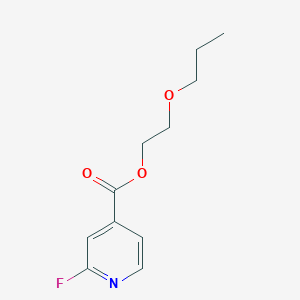
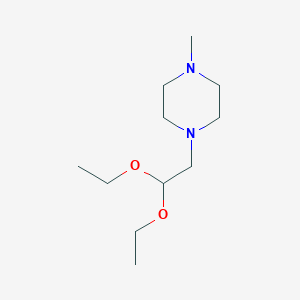
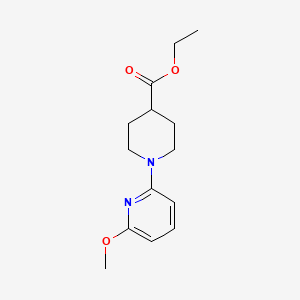
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)